(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
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Description
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.326. The purity is usually 95%.
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Scientific Research Applications
Metal Ion Detection
Research has shown that derivatives of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can be effective in detecting metal ions. For instance, a study by Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, which could specifically chelate Zn+2 ions in various solutions, highlighting their potential in metal ion recognition and detection applications (Hong et al., 2012).
Electroluminescent Layers
Dobrikov et al. (2011) synthesized new low-molecular-weight compounds, including a derivative similar to this compound, for potential applications in organic light-emitting devices. The photophysical properties of these compounds were studied, indicating their suitability for color electroluminescent structures (Dobrikov et al., 2011).
Fluorescence Properties
A 2013 study by Ma et al. investigated the single and two-photon absorption and fluorescence properties of aurone derivatives, including a compound structurally related to this compound. These compounds exhibited strong yellow-green fluorescence, suggesting their use in applications requiring fluorescence properties (Ma et al., 2013).
Cyanide Detection
The molecule (Z)-4-(4-(dimethylamino)benzylidene)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one, closely related to the compound , and its iridium(III) complex were synthesized for the highly selective and sensitive detection of cyanide anions. This research, conducted by Lou et al. (2010), demonstrates the potential for such compounds in environmental and biological sensing applications (Lou et al., 2010).
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-19(2)10-13-14(20)4-3-12-16(21)15(22-17(12)13)9-11-5-7-18-8-6-11/h3-9,20H,10H2,1-2H3/b15-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVNGAROEGSEHG-DHDCSXOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=NC=C3)C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=NC=C3)/C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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